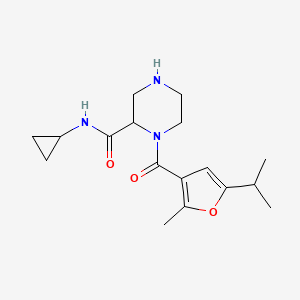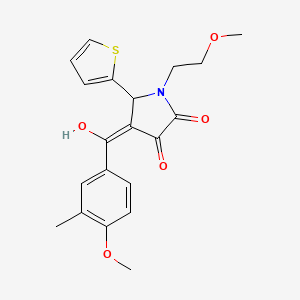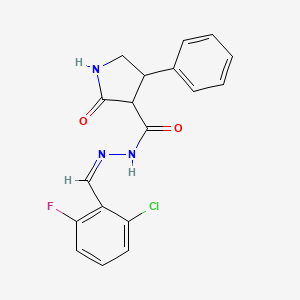
1'-(5-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound '1'-(5-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide' is a novel chemical entity that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of bipiperidine derivatives and has shown promising results in scientific research applications.
作用機序
The mechanism of action of '1'-(5-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide' is not fully understood. However, it is believed to act through multiple pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. The compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and HDACs, which are involved in cell proliferation and apoptosis. Additionally, it has been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 'this compound' have been studied extensively. The compound has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. Additionally, it has been shown to inhibit angiogenesis and metastasis in animal models of cancer. The compound has also been shown to have neuroprotective effects in animal models of neurological disorders, including the reduction of oxidative stress and inflammation. Furthermore, it has been shown to have antibacterial and antifungal activity against various microorganisms.
実験室実験の利点と制限
The advantages of using '1'-(5-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide' in lab experiments include its high potency, selectivity, and low toxicity. The compound has been shown to be effective against various cancer cell lines and has neuroprotective effects in animal models of neurological disorders. Additionally, it has antibacterial and antifungal activity against various microorganisms. However, the limitations of using this compound in lab experiments include its limited solubility in water and its high cost.
将来の方向性
The future directions for the research on '1'-(5-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide' include the development of more efficient synthesis methods, the identification of its specific targets and mechanisms of action, and the evaluation of its efficacy in clinical trials. Additionally, the compound can be modified to improve its pharmacokinetic properties and reduce its toxicity. The potential use of this compound in combination with other drugs or therapies should also be explored. Furthermore, the compound can be evaluated for its potential use in other diseases, including autoimmune diseases and metabolic disorders.
合成法
The synthesis of '1'-(5-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide' involves the reaction of 5-cyanopyridin-2-amine and 1,4'-bipiperidine-3-carboxylic acid with 2-methoxyethylamine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of the compound is typically high, and the purity can be achieved through various purification techniques.
科学的研究の応用
The compound '1'-(5-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide' has shown promising results in scientific research applications. It has been studied for its potential use in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases. The compound has been shown to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease. The compound has also been studied for its potential use in the treatment of infectious diseases, including tuberculosis.
特性
IUPAC Name |
1-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]-N-(2-methoxyethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2/c1-27-12-8-22-20(26)17-3-2-9-25(15-17)18-6-10-24(11-7-18)19-5-4-16(13-21)14-23-19/h4-5,14,17-18H,2-3,6-12,15H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAZMPFPWLEJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)C2CCN(CC2)C3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2,7-diazaspiro[4.5]dec-2-ylcarbonyl)phenyl]propylamine hydrochloride](/img/structure/B5371922.png)
![6-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B5371935.png)
![(4aS*,8aR*)-1-[3-(methylthio)propyl]-6-(tetrahydro-2H-pyran-4-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5371945.png)
![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5371947.png)
![3-[(isopropylamino)sulfonyl]-5-pyridin-3-ylbenzoic acid](/img/structure/B5371955.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-2-propen-1-one](/img/structure/B5371957.png)

![N-[3-(2-ethyl-1-piperidinyl)propyl]-2,5-dimethylbenzamide](/img/structure/B5371964.png)
![2-{4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B5371971.png)
![(3S*,4S*)-1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5371974.png)
![3-[4-(dimethylamino)-3-nitrophenyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile hydrochloride](/img/structure/B5371979.png)


![4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-2-naphthyl-1-piperazinecarboxamide](/img/structure/B5372015.png)